

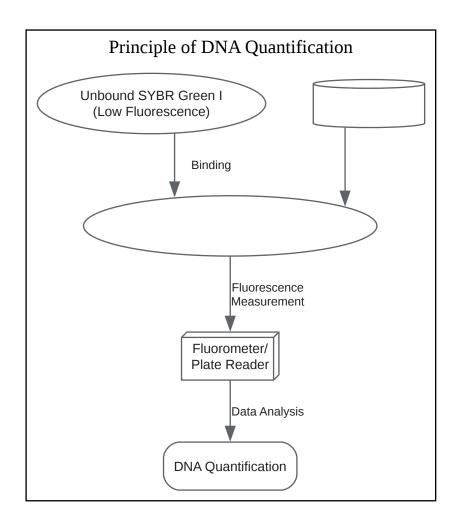
Application Notes and Protocols for DNAQuantification Using SYBR Green I

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sybr green I	
Cat. No.:	B1170573	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction


SYBR Green I is a highly sensitive fluorescent dye used for the quantification of double-stranded DNA (dsDNA).[1] This cyanine dye exhibits a significant increase in fluorescence emission upon binding to dsDNA, with the intensity of the signal being directly proportional to the amount of dsDNA present.[2] This property makes it an ideal reagent for various molecular biology applications, including the quantification of PCR products, purified DNA samples, and for use in real-time quantitative PCR (qPCR).[1] Unbound SYBR Green I dye has very low fluorescence, which contributes to an excellent signal-to-noise ratio.[3] The dye binds to dsDNA through a combination of intercalation between base pairs and interaction with the DNA minor groove.[4][5] This protocol provides a detailed method for accurate and sensitive dsDNA quantification using SYBR Green I in a microplate format.

Principle of SYBR Green I-Based DNA Quantification

The core principle of this assay lies in the dramatic enhancement of **SYBR Green I** fluorescence upon its association with double-stranded DNA. In its free state, the dye has minimal fluorescence. However, when it binds to dsDNA, its quantum yield increases by up to 1000-fold.[3][4] This fluorescence enhancement is measured using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths (approximately 497).

nm and 520 nm, respectively).[6] By creating a standard curve using known concentrations of a DNA standard, the concentration of unknown DNA samples can be accurately determined by interpolating their fluorescence readings from the standard curve.

Click to download full resolution via product page

Caption: Principle of SYBR Green I DNA Quantification.

Experimental Protocols Materials and Reagents

- SYBR Green I Nucleic Acid Gel Stain (e.g., Invitrogen S-7567)[7]
- Nuclease-free water

- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[8]
- A known concentration of dsDNA standard (e.g., Lambda DNA)[8]
- Black, flat-bottom 96-well microplates[8]
- Microplate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~535 nm)[8]
- Pipettors and low-retention, nuclease-free pipette tips[7]

Preparation of Reagents

- SYBR Green I Working Solution:
 - Prepare a 1:100 intermediate dilution of the commercial SYBR Green I stock in TE buffer.
 This intermediate stock can be stored in small aliquots at -20°C, protected from light.[8][9]
 - For the final working solution, further dilute the 1:100 intermediate stock in TE buffer. A
 final dilution in the range of 1:8,000 to 1:10,000 is often effective, though optimization may
 be required depending on the specific lot of the dye.[7] Protect the working solution from
 light.
- dsDNA Standards:
 - Prepare a series of dsDNA standards by serially diluting a stock of known concentration (e.g., Lambda DNA) in TE buffer.[8]
 - The concentration range of the standards should encompass the expected concentration
 of the unknown samples. A typical range for genomic DNA is 0-10 ng/μl, while for PCR
 products, a higher range of 0-50 ng/μl or even 100 ng/μl may be necessary.[9]
 - Prepare a "no DNA" blank (0 ng/μl) using only TE buffer.[8]

Assay Protocol

The following protocol is designed for a 96-well plate format.

Prepare Master Mix:

Prepare a master mix containing the SYBR Green I working solution and TE buffer.[8] The volume should be sufficient for all standards and unknown samples, including replicates. A 10% excess volume is recommended to account for pipetting errors.[10]

Plate Setup:

- Add 5 μL of each dsDNA standard to duplicate or triplicate wells of a black 96-well plate.[8]
- Add 5 μL of each unknown DNA sample to separate wells, also in duplicate or triplicate.[8]
 It may be necessary to dilute the unknown samples to fall within the range of the standard curve. A 1:50 dilution is a common starting point.[8]
- Add 95 μL of the master mix to each well containing a standard or unknown sample.[8]
- Incubation and Fluorescence Measurement:
 - Briefly mix the plate on a plate shaker and incubate for 5-10 minutes at room temperature,
 protected from light, to allow the dye to bind to the DNA.
 - Measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[8]

Data Analysis

- · Generate Standard Curve:
 - Average the fluorescence readings for each dsDNA standard replicate.
 - Subtract the average fluorescence of the blank (0 ng/μl DNA) from all standard and unknown sample readings.
 - Plot the background-subtracted fluorescence values (Y-axis) against the known dsDNA concentrations (X-axis).
 - Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good quality standard curve should have an R² value >

0.99.

- · Quantify Unknown Samples:
 - Use the equation from the linear regression to calculate the concentration of the unknown DNA samples based on their background-subtracted fluorescence readings.
 - Remember to account for any dilution of the unknown samples in the final concentration calculation.

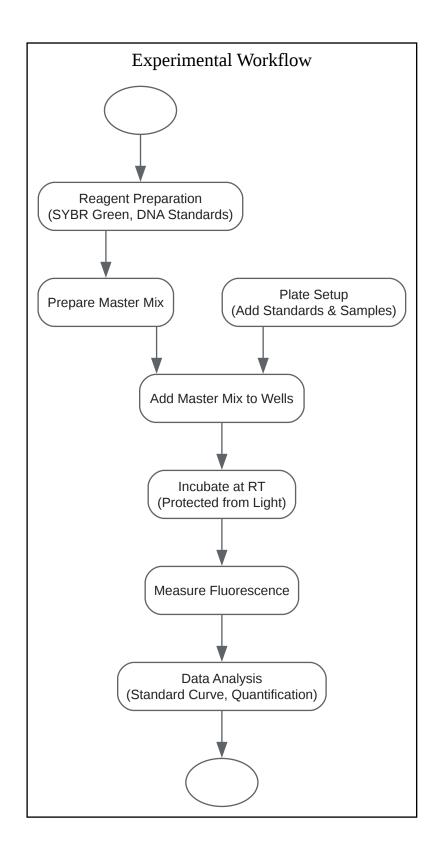
Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: DNA Standard Curve Data

Standard Concentration (ng/µL)	Replicate 1 Fluorescence	Replicate 2 Fluorescence	Average Fluorescence	Background- Subtracted Fluorescence
10	4500	4550	4525	4425
5	2300	2320	2310	2210
2.5	1200	1210	1205	1105
1.25	650	660	655	555
0.625	380	370	375	275
0	100	100	100	0

Table 2: Quantification of Unknown DNA Samples



Sample ID	Replicate 1 Fluoresce nce	Replicate 2 Fluoresce nce	Average Fluoresce nce	Backgrou nd- Subtracte d Fluoresce nce	Calculate d Concentr ation (ng/ µL)	Final Concentr ation (ng/ µL)
Unknown 1	1850	1860	1855	1755	3.98	199
Unknown 2	3200	3210	3205	3105	7.04	352

Final concentration is calculated based on a 1:50 sample dilution.

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: DNA Quantification Workflow using SYBR Green I.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Low fluorescence signal	- Incorrect excitation/emission wavelengths- SYBR Green I degradation- Low DNA concentration	- Verify instrument settings- Use fresh SYBR Green I working solution and protect from light- Concentrate DNA sample if necessary
High background fluorescence	- Contamination of reagents- Incorrect blank subtraction	- Use nuclease-free water and reagents- Ensure proper blanking with TE buffer and SYBR Green I
Non-linear standard curve	- Pipetting errors- Inaccurate standard dilutions- DNA degradation	- Use calibrated pipettes and low-retention tips- Prepare fresh, accurate dilutions of the DNA standard- Handle DNA standards carefully to avoid degradation
High variability between replicates	- Inconsistent pipetting- Bubbles in wells	- Ensure accurate and consistent pipetting- Centrifuge the plate briefly to remove bubbles before reading

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Exploring SYBR Green: A Key Tool in Molecular Biology Bio-Connect [bio-connect.nl]
- 2. benchchem.com [benchchem.com]
- 3. gene-quantification.de [gene-quantification.de]

- 4. SYBR Green I: fluorescence properties and interaction with DNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SYBR Green I Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 9. dsDNA quantification using Sybr Green I [protocols.io]
- 10. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DNA Quantification Using SYBR Green I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170573#protocol-for-dna-quantification-using-sybrgreen-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com